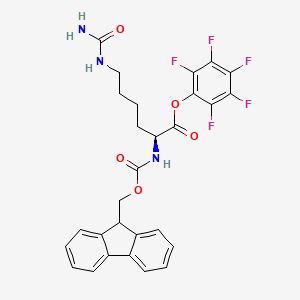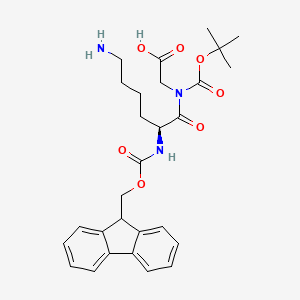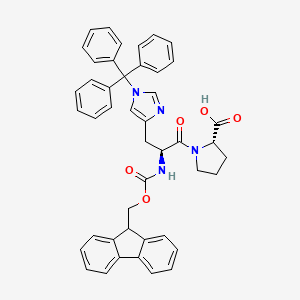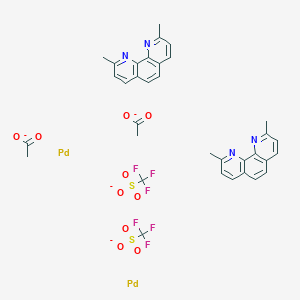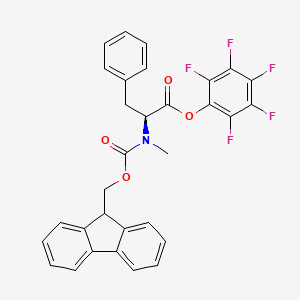
Fmoc-N-Me-Phe-OPfp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-N-Me-Phe-OPfp (FMPOPfp) is a synthetic peptide derived from the amino acid phenylalanine (Phe). It is a member of the Fmoc (fluorenylmethyloxycarbonyl) family of peptides, which have been widely used in peptide synthesis and scientific research applications. FMPOPfp has been used in a variety of laboratory experiments, including for protein engineering, enzyme studies, and immunological research.
Wirkmechanismus
Fmoc-N-Me-Phe-OPfp acts as a peptide mimic, mimicking the structure and function of proteins. By binding to specific proteins, Fmoc-N-Me-Phe-OPfp can modulate protein-protein interactions and alter the activity of proteins. It has been shown to interact with receptors, enzymes, and other proteins, and can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
Fmoc-N-Me-Phe-OPfp has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and receptors, as well as to regulate the expression of genes. It has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-N-Me-Phe-OPfp has several advantages for use in laboratory experiments. It is a stable peptide, with a long shelf-life and is easy to synthesize. It is also non-toxic and can be used at low concentrations. However, there are some limitations to its use in laboratory experiments. Fmoc-N-Me-Phe-OPfp is not very soluble in water, and can therefore be difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several possible future directions for Fmoc-N-Me-Phe-OPfp. It could be used to develop new drugs and therapeutic agents, as well as to study the structure and function of proteins. It could also be used to study the regulation of gene expression and to develop new peptide mimics. Additionally, Fmoc-N-Me-Phe-OPfp could be used to study the effects of peptides on the immune system, as well as to develop new peptide-based vaccines. Finally, Fmoc-N-Me-Phe-OPfp could be used in drug delivery systems, as well as to study the effects of peptides on cell signaling pathways.
Synthesemethoden
Fmoc-N-Me-Phe-OPfp is synthesized using a solid-phase peptide synthesis (SPPS) method, which involves the sequential coupling of protected amino acids to a resin-bound peptide chain. The Fmoc-N-Me-Phe-OPfp peptide is synthesized by first coupling the Fmoc-protected phenylalanine amino acid to the resin-bound peptide chain. Following this, the Fmoc group is then removed and the peptide chain is cleaved from the resin. The peptide is then purified using reverse-phase chromatography.
Wissenschaftliche Forschungsanwendungen
Fmoc-N-Me-Phe-OPfp has been used in a wide range of scientific research applications. It has been used to study protein engineering, enzyme studies, and immunological research. It has also been used to study the structure and function of proteins, as well as to develop new drugs and therapeutic agents.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22F5NO4/c1-37(31(39)40-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22)23(15-17-9-3-2-4-10-17)30(38)41-29-27(35)25(33)24(32)26(34)28(29)36/h2-14,22-23H,15-16H2,1H3/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIBMSYNTQQCRE-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22F5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-Phe-OPfp | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

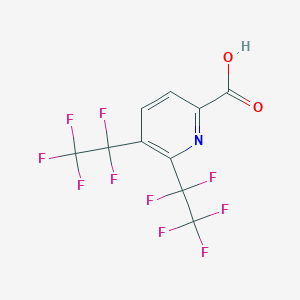
![N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292598.png)
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(S)-1-(1-naphthalenyl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6292606.png)
![N-[(1R,2R)-2-(1-Piperidinylamino)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea, 98%](/img/structure/B6292611.png)
![1-[(4S)-4-Benzyl-4,5-dihydro-2-oxazolyl]isoquinoline, 98%, (99% ee)](/img/structure/B6292619.png)
![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide, 98%](/img/structure/B6292620.png)
![1-[(4S)-4-Phenyl-4,5-dihydro-2-oxazolyl]isoquinoline, 95%, (99% ee)](/img/structure/B6292624.png)
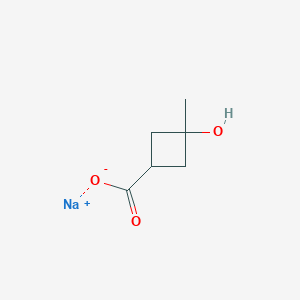
![(11aS)-3,7-Bis(3,5-dichlorophenyl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6292643.png)
![(11bS)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-di-1-pyrenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6292649.png)
